[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-
Description
Significance of Aryl-Hydroxyl and Nitro Moieties in Organic Synthesis Research
The aryl-hydroxyl (phenolic) group is a versatile functional group in organic synthesis. Its acidic proton can be easily removed, and the resulting phenoxide is a potent nucleophile. The hydroxyl group can also be converted into a wide array of other functional groups, such as ethers and esters, and it directs electrophilic aromatic substitution primarily to the ortho and para positions.
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. masterorganicchemistry.com Its presence on an aromatic ring deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position. The nitro group itself is a valuable synthetic handle, as it can be readily reduced to an amino group, which is a key functional group in a vast number of pharmaceuticals and other fine chemicals. researchgate.net The transformation of the nitro group can also lead to other nitrogen-containing functionalities, making it a gateway to diverse chemical structures. researchgate.net
The combination of both aryl-hydroxyl and nitro moieties in a single molecule, as seen in nitrophenols, creates a unique chemical environment. The acidity of the phenolic proton is significantly increased due to the electron-withdrawing nature of the nitro group. wikipedia.org This enhanced acidity, along with the distinct electronic landscape of the aromatic ring, makes nitro-phenolic compounds valuable intermediates in organic synthesis. youtube.com
Overview of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- within the Context of Advanced Organic Chemistry
[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is a molecule that synergistically combines the structural features of substituted biphenyls and nitro-phenolic compounds. Its architecture consists of a biphenyl (B1667301) core, where one of the phenyl rings is substituted with a hydroxyl group, a methyl group, and a nitro group.
The specific arrangement of these functional groups—a hydroxyl group at position 3, a methyl group at position 4, and a nitro group at position 6—creates a highly specific electronic and steric environment. The hydroxyl and nitro groups are ortho to each other, which can lead to intramolecular hydrogen bonding, influencing the compound's physical properties and reactivity. The methyl group, positioned meta to the nitro group and ortho to the hydroxyl group, further modulates the electronic and steric characteristics of the ring.
This unique combination of functional groups makes [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- a potentially valuable intermediate in multi-step organic syntheses. The presence of multiple reactive sites allows for selective chemical transformations, enabling the construction of more complex and functionally diverse molecules.
Research Gaps and Opportunities Pertaining to [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
Despite the individual importance of its constituent functional moieties, a thorough investigation into the synthesis, reactivity, and potential applications of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- appears to be limited in the current scientific literature. This presents a significant opportunity for research in the field of synthetic organic chemistry.
Key research areas that warrant exploration include:
Development of Efficient Synthetic Routes: Establishing optimized and scalable synthetic pathways to access [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- with high purity and yield is a fundamental first step.
Exploration of Reactivity: A systematic study of the reactivity of the different functional groups on the molecule is needed. This includes investigating the selective transformation of the hydroxyl and nitro groups, as well as exploring the potential for further functionalization of the aromatic rings.
Application in the Synthesis of Novel Compounds: Utilizing [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- as a building block for the synthesis of novel heterocyclic compounds, potential pharmacophores, and advanced materials could lead to the discovery of molecules with interesting properties.
Physicochemical Property Characterization: Detailed characterization of its spectroscopic, crystallographic, and electronic properties would provide valuable insights into its molecular structure and behavior.
The following table outlines the key functional groups and their potential influence on the properties and reactivity of the target compound.
| Functional Group | Position | Expected Influence on Reactivity | Potential for Synthetic Transformation |
| Hydroxyl (-OH) | 3 | Directs electrophilic substitution; acidic proton | O-alkylation, O-acylation, conversion to other functional groups |
| Methyl (-CH₃) | 4 | Weakly activating; steric influence | Oxidation to carboxylic acid |
| Nitro (-NO₂) | 6 | Strongly deactivating; directs meta substitution | Reduction to amine, displacement reactions |
| Biphenyl Core | - | Provides a rigid scaffold; influences overall conformation | Further functionalization on the unsubstituted ring |
Further research into [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- holds the promise of expanding the toolbox of synthetic organic chemists and could pave the way for the development of novel molecules with valuable applications. The detailed exploration of such uniquely substituted scaffolds is crucial for the continued advancement of organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-methyl-4-nitro-5-phenylphenol |
InChI |
InChI=1S/C13H11NO3/c1-9-7-12(14(16)17)11(8-13(9)15)10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI Key |
WKSBMNORPKPVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Biphenyl 3 Ol,4 Methyl 6 Nitro
Precursor Synthesis and Functionalization Strategies
The initial and most critical phase in the synthesis is the construction of the 4-methyl-[1,1-biphenyl]-3-ol backbone. This involves creating the C-C bond that links the two phenyl rings and ensuring the correct placement of the hydroxyl and methyl substituents.
The formation of the biphenyl (B1667301) core is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient methods. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, offering high yields and exceptional functional group tolerance.
To construct the 4-methyl-[1,1-biphenyl]-3-ol precursor, a typical Suzuki coupling strategy would involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. Two plausible retrosynthetic pathways are:
Pathway A: Coupling of (3-hydroxy-4-methylphenyl)boronic acid with bromobenzene.
Pathway B: Coupling of 3-bromophenol (B21344) (or a protected version like 3-bromoanisole) with p-tolylboronic acid.
Following the coupling reaction, if a protecting group is used for the hydroxyl function (e.g., a methoxy (B1213986) group from anisole), a deprotection step, such as cleavage with boron tribromide (BBr₃), is required to yield the final phenolic precursor.
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Typical Yield (%) |
| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |
| Aryl Triflate | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 90-98 |
| Aryl Halide | Arylboronate Ester | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-95 |
While direct C-H functionalization to install methyl and hydroxyl groups onto an existing biphenyl core is possible, it often suffers from issues with regioselectivity. Therefore, a more synthetically robust strategy involves using precursors that already contain these functional groups in the desired positions prior to the biphenyl-forming coupling reaction.
For the synthesis of 4-methyl-[1,1-biphenyl]-3-ol, this means starting with precursors such as:
For Pathway A: 2-methyl-5-bromophenol, which can be converted into the corresponding boronic acid.
For Pathway B: 4-methylphenylboronic acid (p-tolylboronic acid) and 3-bromophenol, both of which are commercially available or readily synthesized.
This approach circumvents the challenges of directing groups during aromatic substitution on the biphenyl system itself. Direct ortho-methylation of phenolic compounds is a known transformation, often achieved in the gas phase over metal oxide catalysts, but its application in complex molecule synthesis is limited. acs.orgresearchgate.net Similarly, direct meta-hydroxylation of a substituted biphenyl is synthetically challenging, making the use of pre-functionalized starting materials the overwhelmingly preferred method.
Nitration Pathways for Incorporating the Nitro Group into Biphenyl Frameworks
With the 4-methyl-[1,1-biphenyl]-3-ol precursor in hand, the final step is the regioselective introduction of a nitro group at the C-6 position. This is an electrophilic aromatic substitution reaction where the directing effects of the existing substituents are paramount.
The hydroxyl group (-OH) is a strongly activating ortho, para-director. The methyl group (-CH₃) is a weakly activating ortho, para-director. The second phenyl ring acts as a weakly activating ortho, para-director. The position targeted for nitration (C-6) is ortho to the powerful hydroxyl directing group. The other ortho position (C-2) is also activated, but may experience some steric hindrance from the adjacent phenyl group at C-1. The C-4 position is blocked by the methyl group. Consequently, nitration is strongly favored to occur at the C-6 position, ortho to the hydroxyl group.
Given the high activation of the phenol (B47542) ring, nitration must be carried out under controlled conditions to avoid over-reaction (dinitration) and oxidation, which can lead to the formation of tars. sci-hub.se Milder nitrating agents are often preferred over the traditional harsh nitric acid/sulfuric acid mixture.
A variety of inorganic nitrate (B79036) salts have been developed as effective and often milder alternatives for the nitration of sensitive substrates like phenols. ijcce.ac.ir These methods often provide improved regioselectivity and are easier to handle. dergipark.org.trdocumentsdelivered.com
Metal Nitrates: Reagents such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), or bismuth subnitrate can be used in organic solvents to achieve mononitration. nih.govresearchgate.net The choice of solvent can significantly influence the ortho-to-para ratio of the products. nih.gov
Ammonium (B1175870) Nitrate: A combination of ammonium nitrate (NH₄NO₃) and a solid acid catalyst like potassium bisulfate (KHSO₄) in a solvent such as acetonitrile (B52724) provides a highly regioselective method for the ortho-nitration of phenols. documentsdelivered.com
Sodium Nitrate with Acidic Salts: Heterogeneous systems using sodium nitrate (NaNO₃) with solid inorganic acidic salts like magnesium bisulfate (Mg(HSO₄)₂) and wet silica (B1680970) gel can generate the nitrating agent in situ under mild, room-temperature conditions. researchgate.net
Table 2: Conditions for Phenol Nitration Using Inorganic Nitrate Salts
| Nitrating System | Catalyst/Support | Solvent | Key Feature | Ref. |
| Cu(NO₃)₂·3H₂O | None | Acetone, EtOAc | Solvent-dependent o/p ratio | nih.gov |
| Bismuth Subnitrate | Thionyl Chloride | Dichloromethane | Mild and selective mononitration | researchgate.net |
| NaNO₃ | Mg(HSO₄)₂ / Wet SiO₂ | Dichloromethane | Heterogeneous, room temperature | researchgate.net |
| NH₄NO₃ | KHSO₄ | Acetonitrile | High ortho-selectivity | documentsdelivered.com |
Onium salts, including phosphonium (B103445) salts, can serve as effective reagents for nitration. Benzyltriphenylphosphonium nitrate has been reported for the regioselective nitration of phenols. This reaction is typically performed under solvent-free conditions in the presence of sulfuric acid supported on silica gel. The bulky nature of the reagent can influence the steric environment of the reaction, potentially enhancing selectivity for the less hindered position. This method proceeds via the formation of the nitronium ion (NO₂⁺), which then attacks the activated phenol ring, preferentially at the ortho position.
Regioselective Nitration Techniques Applied to Phenolic Biphenyls
Ultrasound-Assisted Nitration Methodologies
Ultrasound-assisted organic synthesis has emerged as a powerful technique for enhancing reaction rates and yields. rsc.org In the context of nitration, sonication significantly improves the efficiency of the reaction, often allowing for the use of milder conditions. dntb.gov.uascirp.org The physical phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. scirp.org This collapse generates localized microreactors with extremely high temperatures and pressures, which accelerates mass transfer and the rate of chemical reactions. scirp.org
For the nitration of a phenolic compound like 4-methyl-[1,1-biphenyl]-3-ol, an ultrasound-assisted protocol could utilize dilute nitric acid in a biphasic medium, eliminating the need for aggressive acid mixtures. researchgate.net This method has been shown to improve reaction rates and selectivity for various phenols. researchgate.net The application of ultrasound can dramatically reduce reaction times, often from several hours to just one or two hours, while still achieving high yields and regioselectivity. scirp.org
Table 1: Hypothetical Conditions for Ultrasound-Assisted Nitration of 4-methyl-[1,1-biphenyl]-3-ol
| Parameter | Condition | Rationale |
| Nitrating Agent | Dilute Nitric Acid (e.g., 9-15 wt%) | Milder and safer than mixed acids, reduces over-nitration. researchgate.net |
| Solvent System | Biphasic (e.g., Dichloromethane/Water) | Facilitates separation and can enhance selectivity. |
| Temperature | 25-40 °C | Ultrasound provides the necessary energy, avoiding high bulk temperatures. |
| Ultrasound Frequency | 20-40 kHz | Standard frequency range for synthetic applications. |
| Reaction Time | 1-2 hours | Significantly reduced compared to silent (non-sonicated) reactions. scirp.org |
Microemulsion-Based Nitration Systems
Microemulsions are thermodynamically stable, isotropic dispersions of oil and water stabilized by a surfactant film. researchgate.net They serve as unique reaction media that can overcome the insolubility of reagents and enhance reaction rates and selectivity. researchgate.net For the nitration of phenolic compounds, performing the reaction in a cationic surfactant-based oil-in-water (o/w) microemulsion can lead to almost exclusive para-nitration. researchgate.net This high regioselectivity is attributed to the specific orientation of the substrate molecules at the oil-water interface created by the surfactant.
In the case of 4-methyl-[1,1-biphenyl]-3-ol, the hydroxyl group is a strong ortho-, para-director. To achieve substitution at the 6-position (ortho to the hydroxyl group), a carefully selected microemulsion system would be required. While many systems favor para-substitution, the choice of surfactant and co-surfactant can be tailored to influence the ortho/para ratio. researchgate.netcolab.ws The use of inexpensive and relatively non-toxic reagents like sodium nitrate and dilute sulfuric acid in a microemulsion is an additional advantage of this method. colab.ws
Table 2: Illustrative Components of a Microemulsion System for Nitration
| Component | Example | Function |
| Oil Phase | Toluene or Heptane | Solvent for the aromatic substrate. |
| Aqueous Phase | Water with NaNO₃ / Dilute H₂SO₄ | Contains the nitrating agent precursor. |
| Surfactant | Cetyltrimethylammonium bromide (CTAB) | Forms the microemulsion and influences substrate orientation. researchgate.net |
| Co-surfactant | 1-Butanol | Stabilizes the surfactant film. |
Catalytic and Green Chemistry Approaches to Nitration
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net For nitration, this involves replacing hazardous reagents, minimizing waste, and using catalytic methods. colab.ws One approach is the use of solid-supported nitrating agents, such as clay-supported copper(II) nitrate (claycop) or bismuth nitrate on montmorillonite (B579905) KSF clay. researchgate.netgoogle.com These solid catalysts are often easily recoverable and reusable, and they can provide high yields and improved regioselectivity under mild conditions. google.com
Another green strategy is mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, often with minimal or no solvent. unibe.ch A mechanochemical protocol using a stable, saccharin-based nitrating reagent has been developed for the efficient nitration of arenes, enhancing sustainability by decreasing solvent usage while maintaining high reactivity and selectivity. unibe.ch For the synthesis of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro-, such methods could offer a significant improvement in green metrics over traditional solvent-based processes. unibe.ch Using reagents like ammonium nitrate and potassium hydrogen sulfate (B86663) in a solvent like acetonitrile also presents a greener, inexpensive, and easy-to-handle option for the regioselective ortho-nitration of phenols. dergipark.org.tr
Table 3: Comparison of Green Nitration Approaches
| Method | Catalyst / Reagent | Advantages |
| Solid-Supported | Bi(NO₃)₃ / Montmorillonite KSF google.com | Reusable catalyst, mild conditions, high yields. |
| Mechanochemistry | Saccharin-based nitrating agent unibe.ch | Solvent-minimized, energy-efficient, high selectivity. |
| Mild Reagent System | NH₄NO₃ / KHSO₄ dergipark.org.tr | Inexpensive, readily available, good ortho-selectivity for phenols. |
Mechanism of Regioselective Nitro Group Introduction
The introduction of the nitro group at the 6-position of 4-methyl-[1,1-biphenyl]-3-ol is an example of an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and phenyl (-C₆H₅) groups.
Directing Effects: The hydroxyl group is a powerful activating ortho-, para-director due to its ability to donate electron density to the ring via resonance. The methyl group is a less powerful activating ortho-, para-director through an inductive effect. The phenyl group can be weakly activating or deactivating depending on the reaction but is also an ortho-, para-director.
Formation of the Electrophile: In most nitration reactions, the active electrophile is the nitronium ion (NO₂⁺). This is typically generated in situ from nitric acid, often with the aid of a stronger acid like sulfuric acid which protonates the nitric acid, allowing it to lose a water molecule. scirp.org
Electrophilic Attack: The electron-rich aromatic ring of 4-methyl-[1,1-biphenyl]-3-ol attacks the nitronium ion. The positions ortho and para to the strongly activating hydroxyl group (positions 2, 4, and 6) are the most nucleophilic.
Regioselectivity:
Position 4 is already occupied by the methyl group.
Position 2 is sterically hindered by the adjacent phenyl group.
Therefore, the electrophilic attack is most likely to occur at position 6, which is ortho to the hydroxyl group and relatively unhindered. The formation of the Wheland intermediate (a resonance-stabilized carbocation) is most stable when the positive charge can be delocalized onto the oxygen of the hydroxyl group, which is possible for attack at the ortho and para positions.
Rearomatization: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, [1,1-Biphenyl]-3-ol,4-methyl-6-nitro-.
The regioselectivity is a delicate balance of electronic and steric factors. dergipark.org.tr While electronic effects strongly favor substitution ortho and para to the hydroxyl group, steric hindrance from the bulky phenyl group disfavors substitution at the 2-position, leading to the selective formation of the 6-nitro isomer.
Multi-Step Synthetic Sequences for [1,1-Biphenyl]-3-ol,4-methyl-6-nitro-
The construction of the target molecule can be approached through various multi-step sequences, which can be broadly classified as convergent or divergent.
Convergent and Divergent Synthetic Routes
A convergent synthesis involves preparing different fragments of the target molecule separately and then coupling them together in the final stages. For [1,1-Biphenyl]-3-ol,4-methyl-6-nitro-, a convergent approach would likely employ a cross-coupling reaction, such as the Suzuki coupling.
A divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to produce a variety of related compounds.
Divergent Route Example: Starting with the commercially available 4-methyl-[1,1-biphenyl]-3-ol, a nitration reaction would be performed as the key step to introduce the nitro group at the 6-position. This is the most direct route. Alternatively, one could start from a simpler biphenyl core and sequentially introduce the hydroxyl, methyl, and nitro functionalities, allowing for the synthesis of a library of analogues by varying the order or type of reactions.
Optimization of Reaction Conditions and Yields
Regardless of the chosen synthetic route, optimization of each reaction step is crucial for maximizing the yield and purity of the final product. researchgate.net For the key nitration step of 4-methyl-[1,1-biphenyl]-3-ol, a systematic study of reaction parameters would be undertaken. researchgate.net This involves varying factors such as the nitrating agent, solvent, temperature, and reaction time to find the optimal conditions that favor the formation of the desired 6-nitro isomer while minimizing side products. researchgate.netbeilstein-journals.org
For instance, in a typical optimization workflow, one might first screen different nitrating systems (e.g., HNO₃/H₂SO₄, NH₄NO₃/KHSO₄, solid-supported catalysts). dergipark.org.tr Once the most promising system is identified, finer adjustments to temperature, concentration, and reaction time would be made. researchgate.net The progress of the reaction and the ratio of isomers can be monitored by techniques like TLC, GC/MS, and NMR. dergipark.org.trresearchgate.net
Table 4: Hypothetical Optimization Study for the Nitration of 4-methyl-[1,1-biphenyl]-3-ol
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 6-nitro isomer (%) |
| 1 | HNO₃/H₂SO₄ | Dichloromethane | 0 | 2 | 65 |
| 2 | HNO₃/H₂SO₄ | Dichloromethane | 25 | 1 | 62 (with byproducts) |
| 3 | NH₄NO₃/KHSO₄ | Acetonitrile | Reflux | 5 | 85 |
| 4 | NH₄NO₃/KHSO₄ | Acetonitrile | 50 | 8 | 78 |
| 5 | Bi(NO₃)₃/Clay | Ethyl Acetate | 25 | 4 | 91 |
| 6 | Bi(NO₃)₃/Clay | Dichloromethane | 25 | 4 | 88 |
This systematic approach ensures that the synthesis is efficient, reproducible, and provides the highest possible yield of the target compound. researchgate.net
Mechanistic Investigations of Reactions Involving 1,1 Biphenyl 3 Ol,4 Methyl 6 Nitro
Reaction Mechanisms of its Formation via Electrophilic Aromatic Substitution
The synthesis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of the precursor molecule, 4-methyl-[1,1-biphenyl]-3-ol. The mechanism proceeds through several well-defined steps.
Step 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a strong acid catalyst, typically concentrated sulfuric acid. masterorganicchemistry.comyoutube.comaiinmr.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.comaiinmr.com
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of the 4-methyl-[1,1-biphenyl]-3-ol precursor acts as a nucleophile, attacking the nitronium ion. masterorganicchemistry.com The position of this attack is directed by the existing substituents on the ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are activating, ortho-, para-directing groups, meaning they increase the electron density of the ring and direct incoming electrophiles to the positions ortho and para to themselves. The hydroxyl group is a significantly stronger activating group than the methyl group.
The target compound has the nitro group at the C-6 position, which is ortho to the strongly activating hydroxyl group and meta to the methyl group. This regioselectivity is dictated by the dominant directing effect of the hydroxyl group. The attack of the π-electrons on the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom to which the nitro group has attached. masterorganicchemistry.com This step restores the aromatic π-system, yielding the final product, [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-.
Investigation of Intramolecular Rearrangements and Tautomerism
The structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- allows for the possibility of specific intramolecular interactions and tautomeric equilibria.
Intramolecular Hydrogen Bonding As a derivative of 2-nitrophenol, the compound can form a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and one of the oxygen atoms of the adjacent nitro group. quora.comacs.org This interaction forms a stable six-membered ring, which can influence the compound's physical properties, such as its acidity and volatility, compared to isomers where such bonding is not possible.
Nitro-Aci Tautomerism Aromatic nitro compounds containing an ortho-hydroxyl group can exhibit tautomerism, existing in equilibrium between the phenol-nitro form and a quinoid-aci-nitro (nitronic acid) form. researchgate.netaskfilo.comspcmc.ac.in This process involves the transfer of the phenolic proton to one of the oxygen atoms of the nitro group. spcmc.ac.in While the phenol-nitro form is generally more stable, the aci-nitro tautomer can be an important intermediate in certain reactions. spcmc.ac.inrsc.org The equilibrium can be represented as follows:
Phenol-nitro form ⇌ Quinone-aci-nitro form
This tautomerism is a specific type of keto-enol tautomerism. brainly.in The aci-nitro form is generally less stable but can be accessed, for example, under acidic conditions or through photolysis. researchgate.netrsc.org
Mechanisms of Functional Group Transformations on [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
The nitro and hydroxyl functional groups on the molecule can undergo various transformations, each proceeding through distinct mechanistic pathways.
Catalytic Hydrogenation This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.comresearchgate.netcommonorganicchemistry.com The reaction occurs on the surface of the catalyst, where molecular hydrogen is adsorbed and activated. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise addition of hydrogen atoms to the nitrogen, leading sequentially to the nitroso, hydroxylamine (B1172632), and finally the amine product. researchgate.net
Dissolving Metal Reduction This classic method utilizes a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.comacsgcipr.org The mechanism involves a series of single-electron transfers from the metal to the nitro group, interspersed with protonation steps by the acid. acsgcipr.orgyoutube.com The metal is oxidized while the nitro group is progressively reduced through the same nitroso and hydroxylamine intermediates to form the corresponding aniline (B41778) derivative. youtube.com
| Method | Reagents | General Conditions |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Solvent (e.g., ethanol, ethyl acetate), variable pressure and temperature |
| Dissolving Metal Reduction | Fe, Sn, or Zn with HCl or Acetic Acid | Aqueous or alcoholic solvent, often requires heating |
| Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265) (HCOONH₄) with Pd/C | Often performed in a solvent like methanol |
| Sulfide (B99878) Reduction | Sodium sulfide (Na₂S) or Ammonium hydrosulfide (B80085) (NH₄SH) | Aqueous or alcoholic solution; useful for selective reduction |
The phenolic hydroxyl group is a key site for functionalization, primarily through reactions that target the oxygen atom as a nucleophile.
O-Acylation (Esterification) Phenols can be converted to esters via O-acylation using acylating agents like acyl chlorides or acid anhydrides. libretexts.orgucalgary.ca The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and yielding the phenyl ester product and HCl. chemguide.co.uk The reaction is often performed in the presence of a weak base (like pyridine) to neutralize the HCl byproduct.
O-Alkylation (Williamson Ether Synthesis) The Williamson ether synthesis is a widely used method to convert phenols into ethers. wikipedia.org This is a two-step process that proceeds via an Sₙ2 mechanism. wikipedia.orgchemistrytalk.org
Deprotonation: First, the phenol (B47542) is treated with a strong base (e.g., sodium hydroxide, NaOH, or potassium carbonate, K₂CO₃) to deprotonate the acidic hydroxyl group, forming a highly nucleophilic phenoxide ion. organic-synthesis.com
Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction. khanacademy.orgbyjus.com The phenoxide displaces the halide leaving group, forming the ether product. wikipedia.org
| Reaction Type | Reagents | Product | Mechanism |
|---|---|---|---|
| O-Acylation (Esterification) | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Ester | Nucleophilic Acyl Substitution |
| O-Alkylation (Williamson Ether Synthesis) | 1. Strong Base (e.g., NaOH, K₂CO₃) 2. Primary Alkyl Halide (R-X) | Ether | Sₙ2 Reaction |
Kinetic and Thermodynamic Aspects of Reactions Pertaining to [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
Kinetics
Formation: The nitration of activated aromatic rings, such as phenols and their derivatives, is typically a very fast reaction. rsc.org The rate-determining step is the attack of the aromatic ring on the nitronium ion to form the sigma complex. masterorganicchemistry.com The presence of the strongly activating -OH and moderately activating -CH₃ groups on the precursor molecule, 4-methyl-[1,1-biphenyl]-3-ol, would lead to a significantly faster nitration rate compared to unsubstituted benzene (B151609) or biphenyl (B1667301). spu.edu Studies on biphenyl have shown it to be more reactive than benzene, and this reactivity is further enhanced by activating substituents. rsc.orgspu.edu
Functional Group Transformations: The kinetics of nitro group reduction and hydroxyl group derivatization are highly dependent on the specific reagents, catalysts, solvent, and temperature used. For instance, catalytic hydrogenation rates are influenced by catalyst type, loading, and hydrogen pressure. uctm.edu The rate of O-acylation is dependent on the electrophilicity of the acylating agent and the nucleophilicity of the phenol. lew.ro
Thermodynamics
Formation: The electrophilic nitration of an activated aromatic ring is a thermodynamically favorable process, characterized by a negative change in Gibbs free energy (ΔG). The reaction is typically highly exothermic (negative ΔH).
Nitro Group Reduction: The reduction of a nitro group to an amine is also a thermodynamically favorable and highly exothermic process. mt.com This high exothermicity requires careful temperature control during the reaction, especially on a large scale, to prevent runaway reactions caused by the decomposition of unstable hydroxylamine intermediates. mt.com
Hydroxyl Group Derivatization: Esterification and etherification reactions are also generally thermodynamically favorable. The formation of stable ester or ether linkages, along with byproducts like HCl or sodium halides, drives the reaction to completion.
Computational and Theoretical Studies of 1,1 Biphenyl 3 Ol,4 Methyl 6 Nitro
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods provide a detailed picture of electron distribution and energy levels, which govern a compound's behavior in chemical reactions.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules.
A DFT analysis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This is crucial for biphenyl (B1667301) derivatives, as the dihedral angle between the two phenyl rings is a key determinant of the molecule's electronic properties. The optimization would be followed by the calculation of various electronic properties, such as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a related compound, 3-methyl-4-nitro-1,1-biphenyl, DFT calculations have been used to determine its optimized structure and to compute its MEP, which helps in identifying the reactive sites of the molecule. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for a Substituted Biphenyl
| Property | Illustrative Value | Significance |
| Dihedral Angle (°) | ~40-60 | Determines the extent of π-conjugation between the rings. |
| Dipole Moment (D) | 2-5 | Indicates the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Varies across the molecule | Identifies sites for electrophilic and nucleophilic attack. |
Note: The values in this table are illustrative and based on general knowledge of substituted biphenyls. Actual values for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- would require specific calculations.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. taylorandfrancis.com
For [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, the electron-donating hydroxyl and methyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. The precise energies and the resulting HOMO-LUMO gap would be determined by the interplay of these substituents and the dihedral angle between the rings. For the similar compound 3-methyl-4-nitro-1,1-biphenyl, the HOMO-LUMO energy gap has been calculated to be 4.06 eV, indicating a stable and less reactive molecule. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest energy orbital containing electrons; associated with nucleophilicity. |
| LUMO | -2.0 | Lowest energy orbital without electrons; associated with electrophilicity. |
| HOMO-LUMO Gap | 4.5 | An indicator of chemical stability and reactivity. |
Note: The values in this table are illustrative. Actual values for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- would require specific calculations.
Molecular Dynamics and Conformational Analysis
The biphenyl unit is not rigid; the two phenyl rings can rotate around the central carbon-carbon single bond. This rotation is, however, hindered by the presence of substituents, particularly in the ortho positions. libretexts.org The study of this internal motion is the domain of molecular dynamics and conformational analysis.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- over time. These simulations would reveal the preferred dihedral angles and the energy barriers to rotation. For substituted biphenyls, the barrier to rotation can be significant, leading to the possibility of atropisomerism, where the rotational isomers are stable enough to be isolated. libretexts.org The size of the ortho substituents is a critical factor in determining the height of this rotational barrier. libretexts.org
Conformational analysis, often performed using DFT or other quantum mechanical methods, involves calculating the energy of the molecule as a function of the dihedral angle. This generates a potential energy surface that shows the energy minima (stable conformers) and the transition states for their interconversion. For substituted biphenyls, it has been shown that even small changes in substitution can significantly alter the conformational preferences.
Prediction of Spectroscopic Signatures for Research Purposes
Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
For [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, time-dependent DFT (TD-DFT) calculations could be used to predict its UV-Visible absorption spectrum. The calculated absorption maxima (λmax) and oscillator strengths would provide insight into the electronic transitions occurring within the molecule. The introduction of a nitro group to an aromatic system often leads to changes in its photophysical properties. researchgate.net
Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) and Raman spectrum. By comparing the calculated spectrum to an experimental one, researchers can confirm the structure of the synthesized compound.
Table 3: Illustrative Predicted Spectroscopic Data
| Spectroscopy | Predicted Feature | Significance |
| UV-Visible | λmax ≈ 280-320 nm | Corresponds to π-π* electronic transitions. |
| Infrared (IR) | ν(O-H) ≈ 3200-3600 cm-1ν(NO2) ≈ 1500-1560 cm-1 (asymmetric)ν(NO2) ≈ 1335-1365 cm-1 (symmetric) | Characteristic vibrational modes of the functional groups. |
| 1H NMR | δ ≈ 6.5-8.0 ppm | Chemical shifts of the aromatic protons. |
| 13C NMR | δ ≈ 110-160 ppm | Chemical shifts of the carbon atoms in the biphenyl rings. |
Note: These are illustrative predictions. Actual spectroscopic data would need to be determined experimentally and can be supported by specific calculations.
Theoretical Insights into Reaction Energetics and Transition States
For example, the reactivity of the nitro group, such as its reduction to an amine, could be investigated. Transition state theory calculations would identify the structure of the transition state for this reduction and its associated energy barrier. This information is crucial for understanding the reaction mechanism and for predicting the reaction rate. The reactions of biphenyls are similar to those of benzene (B151609), often undergoing electrophilic substitution. rsc.org
Furthermore, the influence of the hydroxyl and methyl groups on the reactivity of the aromatic rings can be explored. These activating groups will direct incoming electrophiles to specific positions on the rings. Computational analysis of the transition states for various electrophilic substitution reactions would provide a quantitative understanding of this directing effect.
Advanced Analytical Methodologies for Research on 1,1 Biphenyl 3 Ol,4 Methyl 6 Nitro
High-Resolution Spectroscopic Techniques for Structural Elucidation
The precise determination of the molecular structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is foundational for understanding its chemical properties and behavior. High-resolution spectroscopic techniques provide the necessary detail to confirm connectivity, stereochemistry, and electronic environment of the atoms within the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.
For a molecule with the complexity of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, several 2D-NMR techniques would be employed:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing for the mapping of adjacent protons within the same spin system. For the title compound, COSY would be instrumental in assigning the protons on each of the phenyl rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for establishing the connectivity between the two phenyl rings and for confirming the positions of the substituents (hydroxyl, methyl, and nitro groups) on the biphenyl (B1667301) framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This can help to determine the preferred conformation of the molecule, particularly the dihedral angle between the two phenyl rings.
The expected ¹H and ¹³C NMR chemical shifts for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- can be predicted based on the analysis of similar compounds. rsc.org The electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups will have characteristic effects on the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Methyl-H | ~2.4 | ~21 | C3, C4, C5 of substituted ring |
| Aromatic-H | 7.0 - 8.3 | 110 - 150 | Inter-ring C-C, C-substituent |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound. For C₁₃H₁₁NO₃, the expected exact mass would be calculated and compared to the experimental value. nih.gov
In addition to exact mass determination, HRMS provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) mode, the molecule will fragment in a reproducible manner. The fragmentation pattern can be predicted based on the structure of the molecule, with common losses including NO₂, CO, and CH₃. Tandem mass spectrometry (MS/MS) experiments can be performed to further probe the structure of the primary fragment ions, providing greater confidence in the structural assignment.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. researchgate.netresearchgate.netnih.govlongdom.org Each functional group has characteristic vibrational frequencies.
Key expected vibrational frequencies include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum, indicative of the hydroxyl group.
C-H stretch (aromatic and aliphatic): Signals in the 2850-3100 cm⁻¹ range.
N-O stretch (nitro group): Strong, characteristic bands around 1500-1550 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).
C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
C-O stretch (phenol): A band in the 1200-1260 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be useful for analyzing the biphenyl backbone vibrations.
Chromatographic Separation and Quantification Techniques for Research Samples
For the analysis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- in research samples, chromatographic techniques are essential for separation from impurities and for quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. sielc.comresearchgate.net A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure good peak shape. sielc.com
Detection is commonly achieved using a UV-Vis detector, as the aromatic and nitro functionalities of the molecule will lead to strong chromophores. A wavelength maximum for detection would be determined by acquiring a UV spectrum of the compound. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. This allows for the accurate determination of the compound's concentration in a sample.
Table 2: Exemplary HPLC Method Parameters for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
While [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- itself may have limited volatility for direct Gas Chromatography (GC) analysis due to the polar hydroxyl group, GC-MS can be a powerful tool for its analysis, particularly after derivatization. nih.gov The hydroxyl group can be derivatized, for example, by silylation, to create a more volatile and thermally stable compound.
GC-MS combines the separation power of GC with the detection capabilities of MS. This allows for the separation of the derivatized analyte from other components in a complex mixture and its subsequent identification based on its mass spectrum. GC-MS is particularly well-suited for trace analysis due to its high sensitivity. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to further enhance sensitivity and selectivity for the target analyte.
X-ray Crystallography for Solid-State Structure Determination
Information regarding the solid-state structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, as determined by X-ray crystallography, is not available in published scientific literature. This includes detailed research findings and data tables on its crystal system, space group, unit cell dimensions, and other crystallographic parameters.
Chemical Reactivity and Derivatization of 1,1 Biphenyl 3 Ol,4 Methyl 6 Nitro
Reactions of the Hydroxyl Group
The phenolic hydroxyl group in [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is a primary site for chemical modification due to its acidic proton and the nucleophilicity of the oxygen atom.
Etherification and Esterification Reactions
The hydroxyl group can be readily converted into ethers and esters. Etherification is typically achieved by reacting the compound with an alkyl halide or a sulfate (B86663) in the presence of a base. The Williamson ether synthesis is a common method employed for this transformation. Esterification can be carried out by reacting the phenol (B47542) with an acyl chloride or an acid anhydride, often in the presence of a base or an acid catalyst.
Table 1: Examples of Etherification and Esterification Reactions
| Reaction Type | Reagent | Product |
| Etherification | Methyl iodide (CH₃I) | 3-Methoxy-4-methyl-6-nitro-1,1'-biphenyl |
| Etherification | Benzyl bromide (C₆H₅CH₂Br) | 3-(Benzyloxy)-4-methyl-6-nitro-1,1'-biphenyl |
| Esterification | Acetyl chloride (CH₃COCl) | (4-Methyl-6-nitro-[1,1'-biphenyl]-3-yl) acetate |
| Esterification | Benzoyl chloride (C₆H₅COCl) | (4-Methyl-6-nitro-[1,1'-biphenyl]-3-yl) benzoate |
Oxidation Reactions of the Phenolic Moiety
The phenolic moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be obtained. Mild oxidation may lead to the formation of quinone-like structures, although the substitution pattern of the starting material will influence the feasibility and outcome of such reactions. Stronger oxidizing agents can lead to degradation of the aromatic ring.
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.
Reduction to Amine Derivatives
A pivotal transformation of the nitro group is its reduction to a primary amine, yielding 3-amino-4-methyl-[1,1'-biphenyl]-6-ol. This reduction can be accomplished through various methods, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), or by using chemical reducing agents like tin(II) chloride (SnCl₂) in acidic medium, or iron (Fe) in acetic acid.
Table 2: Common Methods for the Reduction of the Nitro Group
| Reagent/Catalyst | Solvent | Product |
| H₂, Pd/C | Ethanol or Ethyl acetate | 6-Amino-4-methyl-[1,1'-biphenyl]-3-ol |
| SnCl₂·2H₂O | Concentrated HCl | 6-Amino-4-methyl-[1,1'-biphenyl]-3-ol |
| Fe, NH₄Cl | Ethanol/Water | 6-Amino-4-methyl-[1,1'-biphenyl]-3-ol |
Subsequent Reactions of Amine Derivatives (e.g., Diazotization)
The resulting amino group is a versatile handle for numerous subsequent reactions. One of the most important reactions of primary aromatic amines is diazotization, which involves treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. This reactive intermediate can then undergo a variety of transformations, including:
Sandmeyer Reaction: Displacement of the diazonium group with a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt catalyst.
Schiemann Reaction: Conversion to an aryl fluoride using fluoroboric acid (HBF₄).
Gomberg-Bachmann Reaction: Arylation by reaction with another aromatic compound.
Azo Coupling: Reaction with an electron-rich aromatic compound, such as a phenol or an aniline (B41778), to form an azo dye.
Reactions Involving the Methyl Group
The methyl group on the biphenyl (B1667301) ring can also be a site for chemical modification, although it is generally less reactive than the hydroxyl and nitro groups. Reactions involving the methyl group often require more forcing conditions.
One potential transformation is the oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The resulting carboxylic acid can then undergo further derivatization, such as esterification or conversion to an amide.
Another possibility is free-radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield a benzylic halide, which is a versatile intermediate for nucleophilic substitution reactions.
Functionalization of the Biphenyl Core
The biphenyl core of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is composed of two phenyl rings, designated here as Ring A (bearing the hydroxyl, methyl, and nitro substituents) and Ring B (the unsubstituted phenyl group). The electronic properties of these rings are markedly different, which dictates their reactivity toward further functionalization.
Further Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org The outcome of such reactions on [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is governed by the directing effects of the existing substituents. vedantu.comlumenlearning.com
Reactivity of Ring A: Ring A is polysubstituted with both activating and deactivating groups.
Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group. libretexts.org
Methyl (-CH₃) group: An activating, ortho, para-directing group.
Nitro (-NO₂) group: A strongly deactivating, meta-directing group. libretexts.org
The available positions for substitution on Ring A are C-2 and C-5. The directing effects of the substituents on these positions are summarized below.
| Position | Influence of -OH (at C-3) | Influence of -CH₃ (at C-4) | Influence of -NO₂ (at C-6) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C-2 | Activating (ortho) | - | Deactivating (meta) | Moderately Favorable |
| C-5 | - | Activating (ortho) | - | Favorable |
Reactivity of Ring B: Ring B is an unsubstituted phenyl ring, which is activated by the substituted phenyl group attached to it (a weak ortho, para-director). Therefore, electrophilic substitution is likely to occur preferentially on this ring at the ortho (C-2', C-6') and para (C-4') positions. Common EAS reactions such as nitration or halogenation would likely yield substitution products on Ring B. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions at the Biphenyl Core
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commdpi.com For reactions like the Suzuki-Miyaura coupling, a halide or triflate functional group is typically required on the aromatic core. nih.gov
The parent compound, [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, lacks such a leaving group. However, it can be readily modified to participate in these reactions. For instance, halogenation of Ring B, as discussed in the previous section, would install a necessary handle for coupling. A subsequent Suzuki-Miyaura reaction with an arylboronic acid could then be performed to synthesize a more complex terphenyl derivative. nih.govyoutube.com
More recent advancements have shown that nitroarenes themselves can act as coupling partners in palladium-catalyzed reactions, where the C-NO₂ bond undergoes oxidative addition to the palladium catalyst. mdpi.comnih.gov This opens up the possibility of directly using the C-6 nitro group on Ring A for cross-coupling, avoiding the need for a separate halogenation step. This approach could be used to couple various aryl, heteroaryl, or alkyl groups at the C-6 position.
| Reaction Type | Required Precursor from Parent Compound | Potential Coupling Partner | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 4'-Bromo-[1,1-biphenyl]-3-ol, 4-methyl-6-nitro- | Arylboronic Acid | Terphenyl Derivative |
| Suzuki-Miyaura (C-NO₂ Coupling) | [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- | Arylboronic Acid | 6-Aryl-[1,1-biphenyl]-3-ol, 4-methyl- |
| Buchwald-Hartwig Amination | 4'-Bromo-[1,1-biphenyl]-3-ol, 4-methyl-6-nitro- | Primary/Secondary Amine | 4'-Amino-functionalized Biphenyl Derivative |
Synthesis and Characterization of Novel Derivatives and Analogues
The existing functional groups on [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- serve as excellent starting points for the synthesis of a diverse range of derivatives.
The phenolic hydroxyl group can undergo etherification reactions. organic-chemistry.org For example, treatment with an alkyl halide like methyl iodide in the presence of a base (e.g., K₂CO₃) would yield the corresponding methyl ether, 3-methoxy-4-methyl-6-nitro-1,1'-biphenyl. Despite potential steric hindrance, such reactions are well-established. researchgate.net The hydroxyl group can also be acylated to form esters using acyl chlorides or anhydrides. tandfonline.com
The nitro group is particularly valuable for derivatization. It can be readily reduced to a primary amine, yielding 6-amino-[1,1-biphenyl]-3-ol, 4-methyl-. wikipedia.org A variety of reagents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Fe/HCl or SnCl₂). masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org The resulting amino group is a versatile functional handle. It can be acylated to form amides or undergo diazotization followed by substitution to introduce a wide array of other functionalities (e.g., -OH, -CN, -F, -Cl, -Br).
| Functional Group Targeted | Reaction | Typical Reagents | Product | Key Characterization Changes |
|---|---|---|---|---|
| -OH (Phenol) | Etherification | CH₃I, K₂CO₃ | 3-Methoxy Derivative | Disappearance of broad O-H stretch in IR; Appearance of C-O stretch and -OCH₃ signal in ¹H NMR. |
| -OH (Phenol) | Esterification | Acetyl Chloride, Pyridine | 3-Acetoxy Derivative | Appearance of C=O stretch in IR and acetyl signal in ¹H NMR. |
| -NO₂ (Nitro) | Reduction | H₂, Pd/C or Fe, HCl | 6-Amino Derivative | Disappearance of N-O stretches in IR; Appearance of N-H stretches and broad -NH₂ signal in ¹H NMR. |
| -NH₂ (from reduced nitro) | Acylation | Acetyl Chloride, Base | 6-Acetamido Derivative | Appearance of amide C=O stretch in IR and new N-H and acetyl signals in ¹H NMR. |
The synthesis and characterization of these novel derivatives would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.
Environmental Transformation Pathways of 1,1 Biphenyl 3 Ol,4 Methyl 6 Nitro
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, the most significant abiotic pathways are likely photolysis and, to a lesser extent, hydrolysis.
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds are known to undergo photolysis in aqueous environments. nih.govacs.org The photolytic fate of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is anticipated to involve several reactions, primarily driven by the absorption of UV light by the nitro and phenyl groups.
Key potential photolytic reactions include:
Direct Photolysis: The compound may directly absorb solar radiation, leading to the excitation of electrons and subsequent bond cleavage. The nitro group is a chromophore that can absorb sunlight, potentially leading to the formation of nitrous acid (HONO) and phenoxy radicals. acs.org The photolysis of ortho-nitrophenols, which share structural similarities, is known to generate HONO through intramolecular hydrogen transfer from the hydroxyl group to the nitro group. acs.org
Indirect Photolysis: This process is mediated by photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). acs.org These highly reactive radicals can attack the aromatic rings of the biphenyl (B1667301) structure, leading to hydroxylation and potential ring cleavage. nih.gov The presence of nitrate (B79036) ions in water can enhance the formation of nitroaromatic byproducts during photolysis. acs.org
The degradation of related nitrophenols in the presence of UV light and a catalyst like hydrogen peroxide (UV/H₂O₂) follows first-order kinetics. nih.gov Intermediates detected during the photodegradation of similar compounds include nitrocatechols, benzoquinones, and eventually smaller organic acids like formic and oxalic acid, indicating mineralization. nih.gov However, some nitroaromatic compounds, such as 2,4-dinitrophenol, have shown resistance to photodegradation in aqueous solutions due to efficient excited-state relaxation mechanisms that prevent chemical reactions. pnas.org
Table 1: Potential Photolytic Degradation Products of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
| Precursor Compound | Potential Product | Transformation Process |
| [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- | 4-Methyl-6-nitro-[1,1'-biphenyl]-3,x-diol | Hydroxylation via •OH radical attack |
| [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- | 4-Methyl-[1,1'-biphenyl]-3-ol | Reductive denitration |
| [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- | Nitrous Acid (HONO) | Intramolecular H-transfer and elimination |
| Ring Cleavage Products | Carboxylic acids (e.g., formic, oxalic) | Advanced oxidation |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The core structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- consists of carbon-carbon bonds within the aromatic rings and the bond linking the two rings. These bonds are generally stable and not susceptible to hydrolysis under typical environmental pH and temperature conditions.
Biotic Transformation Mechanisms by Microorganisms (excluding mammalian metabolism/toxicity)
Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy. asm.org The biodegradation of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- would likely involve enzymes capable of acting on both the biphenyl structure and the nitroaromatic moiety.
Due to the lack of specific studies on [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, its potential microbial degradation pathway is inferred from the well-characterized pathways for biphenyl and nitrophenols. ethz.chnih.gov
Biphenyl Degradation Pathway: The aerobic bacterial degradation of biphenyl is a well-documented process, often referred to as the "upper pathway." ethz.chresearchgate.net It typically proceeds through the following steps:
Dioxygenation: The pathway is initiated by a biphenyl dioxygenase (BphA), which incorporates two oxygen atoms into one of the aromatic rings to form a cis-2,3-dihydro-2,3-dihydroxybiphenyl. researchgate.net
Dehydrogenation: A dehydrogenase (BphB) oxidizes the dihydrodiol to 2,3-dihydroxybiphenyl. researchgate.net
Meta-cleavage: The dihydroxylated ring is cleaved by a 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), yielding 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). researchgate.net
Hydrolysis: A hydrolase (BphD) converts HOPDA into benzoic acid and 2-hydroxypenta-2,4-dienoate, which can then enter central metabolic pathways. researchgate.net
Nitroaromatic Degradation Pathways: Microbes employ several strategies to metabolize nitroaromatic compounds. nih.govnih.gov
Reductive Pathway: The nitro group is reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. This is a common transformation under anaerobic conditions but also occurs aerobically. nih.govresearchgate.net The resulting aminobiphenyl could then be further degraded.
Oxidative Pathway: A monooxygenase or dioxygenase can attack the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov This allows the organism to use the compound as a carbon source and sometimes as a nitrogen source.
For [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, a plausible pathway would involve an initial attack by a dioxygenase on one of the biphenyl rings, followed by ring cleavage. The nitro substituent may be removed either before or after the ring is opened. Alternatively, a nitroreductase could first reduce the nitro group to an amine, followed by the degradation of the resulting aminobiphenyl derivative.
Based on the established pathways for related compounds, a range of potential microbial metabolites can be predicted for the degradation of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. The identification of such metabolites in environmental samples would be crucial for confirming these degradation pathways. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques used to identify and quantify biphenyl metabolites. scielo.br
Table 2: Predicted Microbial Metabolites of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
| Potential Metabolite | Precursor Process | Degradation Stage |
| 6-Amino-4-methyl-[1,1-biphenyl]-3-ol | Nitroreduction | Initial Transformation |
| 4-Methyl-6-nitro-2',3'-dihydroxy-[1,1-biphenyl]-3-ol | Dioxygenation of the unsubstituted ring | Initial Transformation |
| 2,3-Dihydroxy-4-methyl-6-nitro-biphenyl | Dioxygenation of the substituted ring | Initial Transformation |
| Substituted Benzoic Acid | Ring cleavage of the biphenyl structure | Intermediate Degradation |
| Nitrite (NO₂⁻) | Oxidative removal of the nitro group | Initial Transformation |
| Catechols | Ring cleavage and further metabolism | Intermediate Degradation |
Modeling Environmental Fate and Persistence
Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. defra.gov.uknih.gov For a compound like [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, where experimental data is scarce, modeling is an essential tool for risk assessment.
Multimedia fate models can estimate the partitioning of the chemical between different environmental compartments such as air, water, soil, and sediment. defra.gov.ukresearchgate.net These models require physicochemical properties of the compound as input, including vapor pressure, water solubility, and octanol-water partition coefficient (Kow).
Quantitative Structure-Biodegradation Relationship (QSBR) models are a specific type of model used to predict the rate of biodegradation based on the molecular structure of a chemical. oup.comnih.gov These models relate molecular descriptors (e.g., molecular weight, connectivity indices, quantum chemical parameters) to biodegradation half-lives. oup.comresearchgate.net For [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, a QSBR model could provide an estimate of its persistence in various environments, helping to classify it as readily biodegradable or persistent. researchgate.net The reliability of such models is crucial for regulatory screening purposes. researchgate.net
Table 3: Parameters for Environmental Fate Modeling
| Model Type | Input Parameters (Examples) | Output (Examples) |
| Multimedia Fate Model | Vapor pressure, Water solubility, Octanol-water partition coefficient (Kow), Henry's Law constant, Degradation rates (from QSBR) | Concentration in air, water, soil, sediment; Long-range transport potential |
| QSBR Model | Molecular weight, Number of aromatic rings, Presence of functional groups (-NO₂, -OH), Molecular connectivity indices, Quantum chemical descriptors | Biodegradation rate constant, Biodegradation half-life |
Potential Non Biological Applications of 1,1 Biphenyl 3 Ol,4 Methyl 6 Nitro and Its Derivatives
Role as a Building Block in Advanced Organic Synthesis
The multifunctionality of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- makes it a versatile building block for the synthesis of more complex molecules. The nitro and hydroxyl groups are particularly amenable to a variety of chemical transformations.
The nitro group is a powerful electron-withdrawing group that can be readily reduced to a primary amine. This transformation is a cornerstone of synthetic chemistry, as it converts the molecule into a diamine precursor, 3'-Amino-[1,1'-biphenyl]-4-ol, which can then undergo a plethora of subsequent reactions. For instance, the resulting amino group can be diazotized and coupled with other aromatic compounds to form highly colored azo dyes.
The hydroxyl group, on the other hand, can undergo O-alkylation or O-acylation to produce ethers and esters, respectively. These reactions can be used to introduce new functionalities or to protect the hydroxyl group during other synthetic steps. The presence of both a nitro and a hydroxyl group allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.
Table 1: Potential Synthetic Transformations of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
| Functional Group | Reaction Type | Reagents and Conditions | Product Class |
| Nitro (-NO₂) | Reduction | H₂, Pd/C or Fe/HCl | Primary Amine |
| Nitro (-NO₂) | Diazotization (of the amine) | NaNO₂, HCl | Diazonium Salt |
| Hydroxyl (-OH) | Etherification | Alkyl halide, Base | Ether |
| Hydroxyl (-OH) | Esterification | Acyl chloride, Pyridine | Ester |
| Aromatic Ring | Electrophilic Substitution | e.g., Halogenation | Halogenated Biphenyl (B1667301) |
Potential as a Ligand in Coordination Chemistry
Coordination compounds are formed by the association of a central metal ion with one or more surrounding molecules or ions, known as ligands. [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- has the potential to act as a multidentate ligand due to the presence of oxygen atoms in the hydroxyl and nitro groups, both of which possess lone pairs of electrons available for donation to a metal center.
The hydroxyl group can be deprotonated to form an alkoxide, which is a strong coordinating agent for a wide range of metal ions. The nitro group can also coordinate to metal ions through one or both of its oxygen atoms. The ability of the molecule to form a stable chelate ring with a metal ion by coordinating through both the hydroxyl and nitro groups would make it a bidentate ligand. The formation of such metal complexes can significantly alter the electronic and steric properties of the organic framework, leading to materials with interesting magnetic, optical, or catalytic properties.
Table 2: Potential Coordination Chemistry of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- as a Ligand
| Metal Ion (Example) | Potential Coordination Sites | Possible Geometry of Complex | Potential Application of Complex |
| Copper(II) | Hydroxyl (O), Nitro (O) | Square Planar or Octahedral | Catalyst, Magnetic Material |
| Zinc(II) | Hydroxyl (O), Nitro (O) | Tetrahedral or Octahedral | Luminescent Material |
| Iron(III) | Hydroxyl (O), Nitro (O) | Octahedral | MRI Contrast Agent, Catalyst |
| Palladium(II) | Hydroxyl (O), and/or other donor atoms | Square Planar | Cross-coupling Catalyst |
Application as an Intermediate in Materials Science (e.g., polymers, dyes)
The rigid biphenyl core of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is a desirable feature for the construction of advanced materials. Biphenyl-containing polymers often exhibit high thermal stability and desirable mechanical properties.
In the realm of polymer science, the hydroxyl group of this compound could be utilized in condensation polymerizations. For example, reaction with a dicarboxylic acid or its derivative would lead to the formation of a polyester. The resulting polymer would incorporate the biphenyl unit into its backbone, potentially leading to materials with high glass transition temperatures and good processability.
As an intermediate for dyes, the reduction of the nitro group to an amine is the key step. The resulting amino-hydroxibiphenyl derivative can be diazotized and then coupled with an electron-rich aromatic compound (a coupling agent) to produce an azo dye. The extended conjugation provided by the biphenyl system and the azo linkage typically results in intense colors. The final color of the dye can be fine-tuned by varying the structure of the coupling agent.
Table 3: Hypothetical Synthesis of an Azo Dye from [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
| Step | Description | Reactants | Product |
| 1 | Reduction of Nitro Group | [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, H₂/Pd-C | 6-Amino-[1,1-biphenyl]-3-ol, 4-methyl- |
| 2 | Diazotization | 6-Amino-[1,1-biphenyl]-3-ol, 4-methyl-, NaNO₂, HCl | Biphenyl diazonium salt |
| 3 | Azo Coupling | Biphenyl diazonium salt, N,N-dimethylaniline | Azo Dye |
Catalytic Applications in Chemical Processes
While the organic molecule itself is unlikely to be catalytically active, its metal complexes hold significant potential for catalysis. The field of homogeneous catalysis extensively utilizes transition metal complexes with organic ligands to achieve high efficiency and selectivity in a wide range of chemical reactions.
By forming complexes with metals such as palladium, rhodium, or ruthenium, derivatives of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- could serve as ligands in catalysts for important organic transformations. For example, palladium complexes are widely used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the synthesis of complex organic molecules. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The substituents on the biphenyl rings of this ligand could be modified to fine-tune these properties for a specific catalytic application. Furthermore, these complexes could potentially be immobilized on a solid support to create heterogeneous catalysts, which offer the advantage of easy separation and recycling.
Table 4: Potential Catalytic Applications of Metal Complexes of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- Derivatives
| Metal Center | Potential Reaction Type | Substrates (Example) | Products (Example) |
| Palladium | Suzuki Coupling | Aryl halide + Arylboronic acid | Biaryl |
| Rhodium | Hydroformylation | Alkene + CO + H₂ | Aldehyde |
| Ruthenium | Olefin Metathesis | Alkenes | New Alkenes |
| Copper | "Click" Chemistry (Azide-Alkyne Cycloaddition) | Azide + Alkyne | Triazole |
Future Research Directions and Outlook for 1,1 Biphenyl 3 Ol,4 Methyl 6 Nitro
Exploration of Novel Synthetic Methodologies
The efficient and selective synthesis of polysubstituted biphenyls is a persistent challenge in organic chemistry. Future research on [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- should prioritize the development of novel, high-yield, and stereoselective synthetic routes.
Current approaches to similar structures often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A prospective route could involve the coupling of a substituted aryl halide with an appropriate arylboronic acid. For instance, coupling 2-bromo-5-methyl-3-nitrophenol with phenylboronic acid presents a plausible, albeit challenging, pathway that requires careful optimization of catalysts and reaction conditions to avoid side reactions involving the acidic phenol (B47542) and reactive nitro group.
Future explorations should focus on:
Catalyst Development: Designing new palladium or nickel catalysts that are more tolerant to the present functional groups (-OH, -NO2) to improve yields and reduce the need for protecting groups.
C-H Activation: Investigating direct C-H activation/arylation of a 4-methyl-2-nitrophenol (B89549) precursor. This atom-economical approach would represent a significant advancement over traditional cross-coupling methods.
Flow Chemistry: Implementing continuous flow synthesis to safely handle potentially hazardous nitration steps and to improve reaction control, scalability, and purity of the final product.
| Potential Synthetic Strategy | Key Precursors | Anticipated Challenges | Area for Innovation |
| Suzuki-Miyaura Cross-Coupling | 2-bromo-5-methyl-3-nitrophenol, Phenylboronic acid | Catalyst inhibition by phenol/nitro groups; low regioselectivity. | Development of functional group-tolerant ligands and catalysts. |
| Direct C-H Arylation | 4-methyl-2-nitrophenol, Benzene (B151609) (or derivative) | Harsh reaction conditions; controlling site-selectivity on the phenol ring. | Design of highly regioselective directing groups and catalysts. |
| Nitration of Biphenyl (B1667301) Precursor | [1,1'-Biphenyl]-3-ol, 4-methyl- | Controlling the position of nitration; potential for over-nitration. | Use of shape-selective solid acid catalysts (e.g., zeolites). |
Deeper Mechanistic Understanding of Key Reactions
The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro group dictates the compound's reactivity. A deeper mechanistic understanding of its key transformations is crucial for its effective utilization as a chemical intermediate.
The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space. Future studies should employ kinetic analysis and isotopic labeling to elucidate the precise mechanisms of this reduction using various modern reagents, such as catalytic transfer hydrogenation. Understanding how the electronic environment created by the adjacent hydroxyl and methyl groups influences the reduction rate and selectivity is a key research question.
Furthermore, the hydroxyl group is a handle for various modifications like etherification and esterification. Mechanistic studies, potentially using in-situ spectroscopic methods (e.g., ReactIR), could provide detailed insights into the transition states and intermediates of these reactions, allowing for more rational control over their outcomes.
Development of Advanced Computational Models
Computational chemistry offers a powerful tool for predicting the properties and reactivity of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- before engaging in extensive lab work. Future research should leverage advanced computational models to explore its structural and electronic landscape.
Density Functional Theory (DFT): DFT calculations can be employed to:
Predict the site of further electrophilic or nucleophilic attack on the aromatic rings.
Calculate spectroscopic properties (NMR, IR, UV-Vis) to aid in experimental characterization.
Model the transition states of key reactions, such as nitro reduction or O-alkylation, to rationalize reaction outcomes and guide catalyst design. acs.org
Molecular Dynamics (MD): MD simulations could be used to understand how the molecule interacts with solvents or on catalyst surfaces, providing insights relevant to optimizing reaction conditions and developing new materials.
| Computational Method | Research Application for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanism modeling (e.g., nitration, reduction). | Calculation of activation energies and transition state geometries. |
| Prediction of spectroscopic data (NMR, IR). | Aid in structural confirmation and purity analysis. | |
| Molecular Dynamics (MD) | Simulation of interactions in different solvents. | Understanding solubility and solvent effects on reactivity. |
| Modeling adsorption on catalyst surfaces. | Insights into heterogeneous catalysis mechanisms. |
Investigation of Sustainable and Green Chemistry Approaches
Future synthetic efforts must align with the principles of green chemistry. Research should focus on developing more environmentally benign methods for the synthesis and transformation of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-.
Key areas for investigation include:
Benign Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, supercritical CO2, or bio-based solvents.
Catalysis: Shifting from stoichiometric reagents to catalytic systems, particularly those using earth-abundant metals (e.g., iron, copper) instead of precious metals like palladium.
Energy Efficiency: Exploring photochemical or mechanochemical synthetic routes that can proceed under milder conditions, reducing energy consumption. acs.org
Waste Reduction: Designing one-pot or tandem reactions that minimize intermediate isolation and purification steps, thereby reducing solvent and material waste.
Discovery of Underexplored Non-Biological Applications
While many biphenyl derivatives are explored for their biological activity, the unique electronic and structural features of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- make it a candidate for various non-biological applications in materials science.
Organic Electronics: The biphenyl core is a common component in materials for organic light-emitting diodes (OLEDs) and liquid crystals. smolecule.com The specific substitution pattern of this compound could be used to fine-tune electronic properties, such as charge transport and emission wavelengths. Future work could involve synthesizing polymers or dendrimers incorporating this moiety.
Functional Dyes and Pigments: The amino derivative, obtained via nitro reduction, could serve as a precursor to novel azo dyes. The substitution pattern may lead to unique colors and improved properties like lightfastness or thermal stability.
High-Performance Polymers: The di-functional nature of the molecule (phenol and the potential amine) makes it a candidate as a monomer for synthesizing high-performance polymers like polyamides or polyethers with high thermal stability and specific optical properties.
Chemical Sensors: The phenolic hydroxyl group and the electron-deficient nitro-aromatic system could be exploited in the design of chemosensors for detecting specific analytes through changes in fluorescence or color.
Conclusion
Summary of Key Research Findings on [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
Direct experimental data on [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is scarce. However, based on the extensive research on substituted biphenyls, several key findings can be inferred:
Synthesis: The synthesis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- would likely be approached through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a particularly viable route, involving the reaction of a suitably substituted arylboronic acid with an aryl halide. orgsyn.orgyoutube.comchemicalbook.com For instance, the coupling of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other, followed by functional group interconversion, would be a standard approach. The Ullmann coupling is another established method for the synthesis of sterically hindered biphenyls and could also be employed. rsc.org
Structural Properties and Atropisomerism: A critical feature of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is the presence of a nitro group at the 6-position, which is ortho to the biphenyl (B1667301) linkage. This substitution pattern introduces significant steric hindrance, which is known to restrict the free rotation around the central carbon-carbon single bond. pharmaguideline.comwikipedia.org This phenomenon, known as atropisomerism, can lead to the existence of stable, separable enantiomers if the rotational barrier is sufficiently high. wikipedia.org The presence of bulky ortho substituents is a key condition for atropisomerism in biphenyl systems. pharmaguideline.com Research on other ortho-substituted biphenyls, such as 6,6'-dinitro-2,2'-diphenic acid, has demonstrated the existence of stable atropisomers. wikipedia.org
Physicochemical Properties: The physicochemical properties of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- would be influenced by its combination of functional groups. The hydroxyl group would impart some polarity and the potential for hydrogen bonding, while the nitro group is a strong electron-withdrawing group, affecting the electronic properties of the aromatic system. The methyl group would contribute to its lipophilicity. These features would collectively determine its solubility, melting point, and chromatographic behavior.
Broader Implications for Organic Chemistry Research
The study of compounds like [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- has several broader implications for the field of organic chemistry:
Advancement of Synthetic Methodologies: The synthesis of polysubstituted biphenyls, particularly those with challenging substitution patterns, continues to drive the development of more efficient and selective cross-coupling reactions. orgsyn.orgyoutube.com Research in this area contributes to the expanding toolkit available to synthetic chemists for the construction of complex molecular architectures.
Exploration of Axial Chirality: The potential for atropisomerism in this molecule highlights the ongoing interest in axially chiral compounds. pharmaguideline.com Chiral biphenyls have found significant applications as ligands in asymmetric catalysis and as chiral materials. rsc.org The study of such compounds deepens our understanding of stereochemistry and provides new avenues for the development of enantioselective transformations.
Medicinal Chemistry and Drug Discovery: The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Functionalized biphenyls have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific combination of hydroxyl, methyl, and nitro groups in [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- could lead to interesting biological activities, making it a target for screening in drug discovery programs.
Concluding Remarks on the Academic Significance of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
The synthesis of this molecule would provide a valuable case study for the application and refinement of modern synthetic methods. Its stereochemical properties, particularly the high likelihood of atropisomerism, make it an intriguing target for research into axial chirality and its applications in asymmetric synthesis and materials science. Furthermore, the functional group-rich biphenyl core suggests a potential for biological activity that warrants investigation in the context of medicinal chemistry.
Future research on [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- and its derivatives could yield valuable insights into the interplay of structure, stereochemistry, and function in this important class of organic compounds. Its study would contribute to the broader understanding of substituted biaryls and their ever-expanding role in both fundamental and applied chemical research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [1,1-Biphenyl]-3-ol derivatives, and how can their efficiency be evaluated?
- Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution on biphenyl scaffolds. Efficiency is assessed via reaction yield, purity (HPLC), and scalability. For nitro-substituted derivatives, nitration regioselectivity must be optimized using controlled conditions (e.g., mixed acid systems). Post-synthetic characterization via FTIR and NMR validates structural integrity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing [1,1-Biphenyl]-3-ol derivatives?
- Answer:
- FTIR: Identifies functional groups (e.g., -OH, -NO₂) through characteristic absorption bands (e.g., 3200–3600 cm⁻¹ for phenolic -OH).
- NMR (¹H/¹³C): Confirms substitution patterns; nitro groups deshield adjacent protons.
- HPLC: Purity assessment using C18 columns with UV detection (λ = 254–280 nm).
- Mass Spectrometry (EI/ESI): Validates molecular weight and fragmentation patterns. Discrepancies between experimental and theoretical data require recalibration or DFT validation .
Q. How can iron-mediated precipitation be utilized to purify [1,1-Biphenyl]-3-ol derivatives?
- Answer: Iron salts (e.g., FeCl₃) induce aggregation of phenolic compounds via coordination. Optimal pH (5–7) and stoichiometric ratios minimize co-precipitation of impurities. Post-aggregation, centrifugation and redissolution in polar solvents (e.g., methanol) yield purified compounds. Purity is confirmed via TLC or HPLC .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the electronic structure and stability of nitro-substituted biphenyl derivatives?
- Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects on electron density, HOMO-LUMO gaps, and steric strain. For nitro groups, electrostatic potential maps predict reactive sites for electrophilic attacks. Experimental validation includes comparing computed vs. observed NMR chemical shifts (δ) and UV-Vis spectra .
Q. What strategies enhance the binding affinity of [1,1-Biphenyl]-3-ol derivatives in receptor-ligand interactions?
- Answer: Structural modifications (e.g., adding tert-butyl or polar groups to the biphenyl core) improve hydrophobic interactions or hydrogen bonding. Molecular docking (e.g., AutoDock Vina) identifies binding poses with residues like L3506.41b in glucagon receptors. Stability is assessed via MD simulations and free-energy calculations (MM-PBSA) .
Q. How should researchers address contradictions between experimental and computational spectroscopic data for nitro-substituted biphenyls?
- Answer: Discrepancies in NMR/FTIR data may arise from solvent effects or conformational flexibility. Use solvent-corrected DFT models (e.g., PCM for polar solvents) and compare Boltzmann-averaged spectra. For unresolved conflicts, variable-temperature NMR or X-ray crystallography provides definitive structural insights .
Q. What thermodynamic parameters (e.g., ΔrH°) are critical for understanding the reactivity of [1,1-Biphenyl]-3-ol derivatives?
- Answer: Enthalpy of reaction (ΔrH°) quantifies energy changes during nitro-group reduction or oxidation. Bomb calorimetry or computational thermochemistry (via NIST WebBook) provides ΔrH°. Kinetics studies (e.g., DSC) further reveal activation energies for decomposition or polymerization .
Q. How do structural modifications to biphenyl Schiff base ligands influence the properties of transition metal complexes?
- Answer: Substituents like -CH₃ or -NO₂ alter ligand rigidity and electron donation. Co(II)/Ni(II) complexes with nitro groups exhibit redshifted UV-Vis absorption due to ligand-to-metal charge transfer. Antioxidant activity is assessed via DPPH assays, while antimicrobial efficacy is tested against Gram± bacteria using MIC protocols .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
